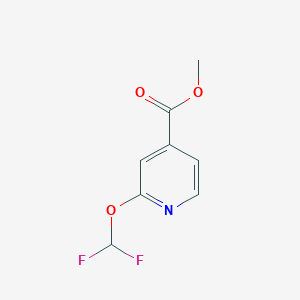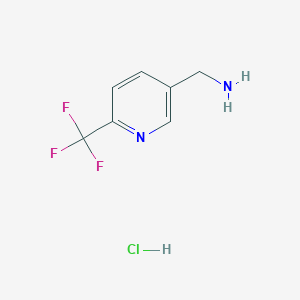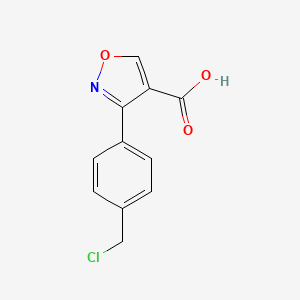
Methyl 2-(difluoromethoxy)isonicotinate
Overview
Description
Methyl 2-(difluoromethoxy)isonicotinate is a chemical compound with the molecular formula C8H7F2NO3 . It is also known as methyl 2-(difluoromethoxy)pyridine-4-carboxylate . This compound has been investigated for its potential use in thrips pest management . Thrips are tiny insects that can cause damage to crops, and finding effective management strategies is crucial for agriculture.
Synthesis Analysis
Molecular Structure Analysis
The structure of This compound consists of a pyridine ring attached to a methyl carboxylate group. It contains a total of 21 bonds , including multiple bonds, rotatable bonds, and aromatic bonds. The compound also features a six-membered ring , an aromatic ester , and an aromatic ether .
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Chemistry Innovations
Chemical Modifications and Solvent Applications
The development of bio-based solvents such as 2-methyloxolane (2-MeOx) as alternatives to petroleum-based solvents for the extraction of natural products showcases the potential for methyl 2-(difluoromethoxy)isonicotinate in solvent applications due to its unique chemical structure which may offer specific solubility and extraction efficiency benefits (Rapinel et al., 2020).
Biochemical Interactions
Metabolic Pathways and Toxicity Studies
Research on the metabolism and toxicity of 2-methylpropene (isobutene) provides insights into the metabolic fate of industrial chemicals, highlighting the importance of understanding the biochemical degradation pathways and potential toxicity of compounds like this compound (Cornet & Rogiers, 1997).
Environmental Considerations
Degradation and Environmental Impact
The microbial degradation of polyfluoroalkyl chemicals in the environment sheds light on the degradation pathways and environmental impacts of persistent organic pollutants. This research suggests the importance of studying the environmental fate and potential degradation mechanisms of this compound to assess its environmental safety and impacts (Liu & Avendaño, 2013).
Mechanism of Action
Mode of Action
It is known that the compound is used as a semiochemical , which suggests that it may interact with biological receptors to trigger specific behaviors or physiological responses.
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(difluoromethoxy)isonicotinate are currently unknown
Result of Action
It is known to be used as a semiochemical , suggesting that it may influence the behavior of organisms in its environment.
Safety and Hazards
- Occupational Safety and Health (OHS/OSH) : The compound poses hazards, including skin and eye irritation. It is labeled with warning pictograms .
: Methyl isonicotinate – a non-pheromone thrips semiochemical – and its potential for pest management : ChemSpider: Methyl 2-(difluoromethoxy)isonicotinate : Mol-Instincts: Structure of this compound
Biochemical Analysis
Biochemical Properties
Methyl 2-(difluoromethoxy)isonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, this compound may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the breakdown of other compounds, resulting in altered levels of metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. The distribution of this compound within tissues can also impact its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJQGVVANWHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)








![1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1404168.png)




